3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile
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Overview
Description
3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves a multi-component reaction. One efficient method involves the reaction of aromatic aldehydes, malononitrile, and β-naphthol in the presence of a catalyst. For instance, a study reported the use of 3-amino-1,2,4-triazole supported on hydroxyapatite-encapsulated-γ-Fe2O3 as a magnetic basic nanocatalyst . The reaction is carried out in ethanol at room temperature, resulting in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and catalysis are often applied. The use of recyclable heterogeneous catalysts, such as magnetic nanoparticles, is favored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the chromene ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenes .
Scientific Research Applications
3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes involved in the apoptotic pathway . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromenes: These compounds share a similar chromene core but differ in the substituents attached to the ring.
1H-benzo[f]chromenes: These compounds have a similar benzochromene structure but may have different functional groups.
Uniqueness
3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile is unique due to the presence of the amino and chlorophenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to other chromene derivatives .
Properties
Molecular Formula |
C20H13ClN2O |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O/c21-14-8-5-13(6-9-14)18-16(11-22)20(23)24-17-10-7-12-3-1-2-4-15(12)19(17)18/h1-10,18H,23H2 |
InChI Key |
DBRWCJMCBIPJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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